Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid
CAS No.: 1292765-21-9
Cat. No.: VC0166361
Molecular Formula: C12H23NO5
Molecular Weight: 261.318
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1292765-21-9 |
|---|---|
| Molecular Formula | C12H23NO5 |
| Molecular Weight | 261.318 |
| IUPAC Name | (2S,3R)-3-hydroxy-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
| Standard InChI | InChI=1S/C12H23NO5/c1-11(2,3)8(14)7(9(15)16)13-10(17)18-12(4,5)6/h7-8,14H,1-6H3,(H,13,17)(H,15,16)/t7-,8-/m0/s1 |
| Standard InChI Key | JXQDNPABVJXKMH-YUMQZZPRSA-N |
| SMILES | CC(C)(C)C(C(C(=O)O)NC(=O)OC(C)(C)C)O |
Introduction
Physical and Chemical Properties
Structural Characteristics
Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid has a complex structure characterized by several key features. The compound contains a Boc group (tert-butoxycarbonyl) attached to the amino group at the 2-position, a hydroxyl group at the 3-position, and two methyl groups at the 4-position. The IUPAC name for this compound is (2S,3R)-3-hydroxy-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, which reflects its complex structure and stereochemistry.
The stereochemistry of this compound is a crucial aspect of its identity and functionality. The (2S,3R) configuration indicates specific spatial arrangements of the atoms, which directly influence the compound's chemical behavior and biological activity. This stereochemical specificity makes the compound valuable in applications requiring precise molecular recognition, such as in drug development and biochemical research.
Physical Properties
Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid exists as a solid at room temperature. While specific physical data is limited in the available search results, the compound's properties can be inferred from similar protected amino acids. The compound has a molecular weight of 261.318 g/mol and is characterized by its specific optical rotation, which is indicative of its stereochemical purity.
Chemical Properties
The chemical properties of Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid are largely determined by its functional groups. The carboxylic acid group makes it acidic, while the Boc-protected amino group and the hydroxyl group contribute to its reactivity patterns. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, making it a versatile protecting group in organic synthesis.
The compound's reactivity is primarily centered around its functional groups. The carboxylic acid group can participate in esterification reactions, the hydroxyl group can undergo oxidation or substitution reactions, and the Boc group can be removed under specific acidic conditions to reveal the free amino group. These reactivity patterns make the compound a valuable building block in organic synthesis, particularly in peptide chemistry.
| Property | Value |
|---|---|
| CAS Number | 1292765-21-9 |
| Molecular Formula | C12H23NO5 |
| Molecular Weight | 261.318 g/mol |
| IUPAC Name | (2S,3R)-3-hydroxy-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
| Physical State | Solid at room temperature |
| Standard InChI | InChI=1S/C12H23NO5/c1-11(2,3)8(14)7(9(15)16)13-10(17)18-12(4,5)6/h7-8,14H,1-6H3,(H,13,17)(H,15,16)/t7-,8-/m0/s1 |
| Standard InChIKey | JXQDNPABVJXKMH-YUMQZZPRSA-N |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid typically involves the protection of the amino group of the corresponding amino acid with a Boc group. This process generally utilizes di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature to ensure optimal yields and purity.
The synthetic pathway for this compound often begins with the appropriate amino acid precursor, which undergoes a series of controlled reactions to introduce the specific stereochemistry and functional groups required in the final product. The stereochemical control is crucial in these syntheses to ensure the correct configuration at the 2 and 3 positions, which is essential for the compound's intended applications.
Reaction Conditions
The reaction conditions for the synthesis of Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid require careful control to ensure high yields and stereochemical purity. Typical conditions include temperature control (usually room temperature), pH control (basic environment), appropriate solvent selection (dichloromethane or similar organic solvents), and sufficient reaction time to ensure complete conversion while avoiding degradation of the product.
Industrial Production Methods
Industrial production of Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced technologies, such as continuous flow reactors and automated systems, are often employed to enhance efficiency and scalability. Quality control measures are implemented at various stages of the production process to ensure the consistency and purity of the final product.
Chemical Reactions and Reactivity
Types of Reactions
Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid participates in various chemical reactions due to its multiple functional groups. The main types of reactions include oxidation reactions (the hydroxyl group at the 3-position can be oxidized to a carbonyl group), reduction reactions (the carbonyl group can be reduced back to a hydroxyl group), and substitution reactions (the Boc group can be removed under acidic conditions to reveal the free amino group).
Common Reagents and Conditions
The reactivity of Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid is influenced by the reagents and conditions employed in the reactions. For oxidation reactions, reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used. For reduction reactions, sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents. For Boc deprotection, trifluoroacetic acid (TFA) is often used to remove the Boc group, which is a crucial step in peptide synthesis.
Major Products
The major products formed from the reactions of Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid include the deprotected amino acid (removal of the Boc group results in the free amino acid, essential for peptide bond formation), oxidized derivatives (oxidation of the hydroxyl group results in compounds with a carbonyl group at the 3-position), and reduced derivatives (reduction of carbonyl-containing derivatives can yield compounds with modified hydroxyl groups).
Mechanism of Action
The mechanism of action of Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino function during peptide synthesis, preventing unwanted side reactions. This protection is crucial for the controlled and sequential formation of peptide bonds, which is the foundation of peptide synthesis methodology.
Upon removal of the Boc group, the free amino group can participate in peptide bond formation with the carboxylic acid group of another amino acid. This process is repeated in a sequential manner to build up the peptide chain with the desired sequence of amino acids. The specificity of the Boc deprotection conditions allows for orthogonal protection strategies, which are essential for the synthesis of complex peptides with multiple functional groups.
Applications in Research and Industry
Peptide Synthesis
Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid serves as a building block in the synthesis of peptides, which are fundamental components in various biological and pharmaceutical applications. Its unique structure allows for the incorporation of non-standard amino acids into peptide chains, enhancing the biological activity and stability of the resulting peptides.
In a notable study focused on the synthesis of modified peptides, this compound was incorporated into a peptide sequence to improve its resistance to proteolytic degradation. The modified peptide exhibited enhanced stability and bioactivity compared to its canonical counterparts, demonstrating the value of this compound in peptide engineering.
Pharmaceutical Development
The compound has been investigated as a precursor for the synthesis of pharmaceutical compounds. Its ability to modify pharmacokinetic properties makes it valuable in drug design, particularly for creating analogs of existing drugs that target specific biological pathways.
In drug formulation studies, Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid has been used to create analogs of existing drugs with improved efficacy and reduced side effects. These modifications have shown promising results in both in vitro and in vivo testing, highlighting the potential of this compound in pharmaceutical research.
Biomaterials Development
The compound has been explored for its potential in developing biomaterials that mimic natural tissues. Its hydroxyl and amino functional groups facilitate interactions with biological systems, making it suitable for applications in tissue engineering and regenerative medicine.
Research has demonstrated that incorporating this compound into polymer matrices resulted in materials with improved biocompatibility and mechanical properties. These materials have shown promise for use in scaffolds for cell growth and tissue regeneration, expanding the applications of this compound beyond traditional peptide synthesis.
Enzyme Substrates
Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid can act as a substrate for specific enzymes involved in post-translational modifications or biosynthetic pathways. This property is exploited in biochemical research to study enzyme mechanisms and substrate specificity.
A recent investigation revealed that this compound could be effectively utilized by certain aminoacyl-tRNA synthetases to incorporate non-canonical amino acids into proteins during translation. This incorporation facilitates the production of proteins with novel functionalities, opening new avenues for protein engineering and biotechnology.
| Application Area | Description | Example |
|---|---|---|
| Peptide Synthesis | Building block for modified peptides | Enhanced peptide stability and bioactivity |
| Pharmaceutical Development | Precursor for drug analogs | Improved drug efficacy and reduced side effects |
| Biomaterials Development | Component in biocompatible materials | Scaffolds for tissue engineering |
| Enzyme Substrates | Study of enzyme mechanisms | Incorporation of non-canonical amino acids |
| Analytical Chemistry | Reference standard | Identification and quantification in complex mixtures |
Biological Activity and Significance
Biochemical Role
Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid, and particularly its deprotected form, plays a significant role in various biochemical processes. While the Boc-protected compound itself is primarily a synthetic intermediate, the underlying amino acid structure has important biological functions that contribute to its value in research and applications.
The unique stereochemistry and functional groups of this compound influence its interactions with biological systems, particularly its specificity in enzyme interactions and receptor binding. These interactions are fundamental to its applications in pharmaceutical research and biotechnology.
Structure-Activity Relationships
The biological activity of Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid and its derivatives is closely linked to their structural features. The stereochemistry at the 2 and 3 positions, as well as the specific functional groups, significantly influence their interactions with biological targets such as enzymes and receptors.
Understanding these structure-activity relationships is crucial for the rational design of new compounds with enhanced biological activities. This knowledge guides the development of novel peptides and pharmaceuticals with improved efficacy and specificity, advancing the fields of medicinal chemistry and drug discovery.
Comparison with Similar Compounds
Structurally Related Compounds
Several compounds share structural similarities with Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid, each with its unique properties and applications. Some of the related compounds include:
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Boc-(2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid: Another protected amino acid used in peptide synthesis with a different arrangement of functional groups.
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Fmoc-(2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid: Uses a different protecting group (Fmoc) but serves a similar purpose in peptide synthesis.
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(2S,3S)-2-amino-3,4-dimethylpentanoic acid: Also known as 4-methylisoleucine, this compound shares some structural features but lacks the hydroxyl group at the 3-position and the Boc protecting group .
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(2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid: Also known as D(-)-threo-3-Hydroxyleucine, this compound has different stereochemistry and a slightly different carbon skeleton .
Functional Similarities and Differences
The functional similarities and differences between Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid and related compounds significantly influence their applications and properties. The following table summarizes these comparisons:
| Compound | Protecting Group | Stereochemistry | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid | Boc | (2S,3R) | Hydroxyl at 3-position, two methyl groups at 4-position | Peptide synthesis, drug development |
| Boc-(2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid | Boc | (2S,3R) | Hydroxyl at 2-position, amino at 3-position | Peptide synthesis |
| Fmoc-(2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid | Fmoc | (2S,3R) | Hydroxyl at 2-position, amino at 3-position | Solid-phase peptide synthesis |
| (2S,3S)-2-amino-3,4-dimethylpentanoic acid | None | (2S,3S) | Amino at 2-position, methyl groups at 3,4-positions | Biochemical research |
| (2R,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid | None | (2R,3S) | Amino at 2-position, hydroxyl at 3-position | Biochemical research |
This comparison highlights the diversity of amino acid derivatives with various protecting groups, stereochemistries, and functional group arrangements, each serving specific purposes in chemical synthesis and biochemical research .
Uniqueness of Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid
Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid is unique due to its specific stereochemistry and functional group arrangement, which provide distinct advantages in certain applications. The (2S,3R) configuration, combined with the hydroxyl group at the 3-position and the dimethyl groups at the 4-position, creates a unique structural profile that influences its reactivity and applications.
The presence of the Boc protecting group makes it particularly suitable for solid-phase peptide synthesis, offering advantages in terms of ease of handling and compatibility with various reaction conditions. This specificity contributes to its value in peptide chemistry and pharmaceutical research, where precise control over chemical transformations is essential.
Current Research and Future Perspectives
Recent Studies
Recent research involving Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid has focused on expanding its applications beyond traditional peptide synthesis. Studies have explored its potential in developing novel biomaterials, enzyme substrates, and pharmaceutical compounds with enhanced properties.
A notable area of investigation involves the incorporation of this compound into peptide sequences to modulate their stability and bioactivity. Research has demonstrated improved resistance to proteolytic degradation in peptides containing this compound, which has significant implications for peptide-based therapeutics and biochemical research tools.
Emerging Applications
The unique properties of Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid are driving the exploration of new applications in various fields. Emerging areas of interest include advanced drug delivery systems, peptide-based materials, and synthetic biology. The compound's ability to be incorporated into proteins during translation opens new possibilities for engineering proteins with novel functions.
Future Research Directions
Future research on Boc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid is likely to focus on several key areas:
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Expanding its applications in pharmaceutical development, particularly for creating drug analogs with improved properties.
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Exploring its potential in developing biomaterials with enhanced biocompatibility and functionality.
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Investigating its interactions with biological systems to uncover new potential therapeutic applications.
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Developing more efficient synthetic methods for its production to meet increasing demand in research and industry.
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